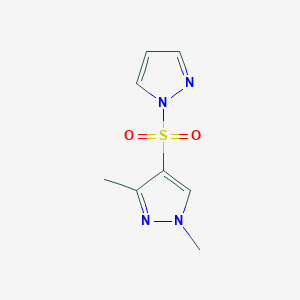
2-(4-methylphenyl)-2-oxoethyl N-(diphenylacetyl)glycinate
Vue d'ensemble
Description
2-(4-methylphenyl)-2-oxoethyl N-(diphenylacetyl)glycinate is a chemical compound that has garnered attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as DPA-714 and is classified as a radioligand. Radioligands are molecules that have a high affinity for specific receptors in the body and are used to study the function of these receptors. DPA-714 has been found to bind specifically to a receptor known as the translocator protein (TSPO), which is found in high concentrations in the brain and is thought to play a role in neuroinflammation.
Applications De Recherche Scientifique
Stereolithographic 3D Printing for Modified-Release Dosage Forms
Stereolithography (SLA), a 3D printing technology utilizing laser beam photopolymerization, has shown potential in fabricating drug-loaded tablets with modified-release characteristics. Using polyethylene glycol diacrylate (PEGDA) and diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, researchers successfully printed tablets that demonstrate specific extended-release profiles. This advancement suggests that SLA 3D printing could revolutionize the manufacturing of oral dosage forms, allowing for personalized medication dosing and industrial-scale production (Wang et al., 2016).
Electrophilic Aromatic Substitution by Hydroxytyrosol
A study investigating hydroxytyrosol's interaction with methylglyoxal (MGO) highlighted its potential in mitigating advanced glycation end products formation, which are linked with diabetic complications. Hydroxytyrosol, upon oxidation to DOPAC (3,4-dihydroxyphenylacetic acid), reacts with MGO through electrophilic aromatic substitution, suggesting its therapeutic role in preventing diabetic complications by targeting reactive carbonyl species (Navarro & Morales, 2015).
Synthesis of Heterocyclic Systems
Research into the chemical synthesis of heterocyclic systems using methyl 2-[bis(acetyl)ethenyl]aminopropenoate has led to the creation of new pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, demonstrating the compound's versatility in generating fused heterocyclic systems. This synthesis pathway opens new avenues for the development of pharmaceuticals and agrochemicals with improved efficacy and specificity (Selič & Stanovnik, 1997).
Photocatalytic Hydrogen Generation
A study utilizing the cationic complex [Pt(tolylterpyridine)(phenylacetylide)]+ as a photosensitizer demonstrated its efficiency in generating hydrogen from aqueous protons. This novel application, leveraging sacrificial electron donors and platinum-based catalysts, marks a significant step towards sustainable hydrogen production methods, showcasing the potential of using specific chemical structures in energy conversion processes (Du et al., 2006).
High-performance Polymer Matrices
The study of cure kinetics and mechanisms for bismaleimide matrices highlights the complex interplay of polymerization and polycondensation reactions in creating high-performance materials. This research provides insights into the synthesis of polymers with enhanced thermal stability and mechanical properties, essential for aerospace, automotive, and electronics applications (Rozenberg et al., 2002).
Propriétés
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-[(2,2-diphenylacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-18-12-14-19(15-13-18)22(27)17-30-23(28)16-26-25(29)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24H,16-17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRRSKOAOCHITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4577528.png)

![2-{[2-(benzyloxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4577538.png)
![3,4-dichloro-N-(2-{4-methyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4577542.png)
![4,5-dimethyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4577545.png)
![1-[(4-methylbenzyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4577553.png)

![methyl 2-[({[3-(acetylamino)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4577563.png)
![methyl 2-[(2-cyano-3-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4577564.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4577570.png)
![7-[3-(dimethylamino)propyl]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4577577.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4577585.png)
![2-(2,4-dichlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4577596.png)
![4-(2-furylmethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4577597.png)
